5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine
Overview
Description
5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorophenyl group, a nitro group, and a pyridinylamine moiety
Scientific Research Applications
5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Target of Action
Similar compounds with a fluorophenyl group have been found to bind with high affinity to multiple receptors . For instance, a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has shown a close binding affinity to the human estrogen alpha receptor (ERα) .
Mode of Action
The fluorine substitution in similar compounds is known to increase the binding affinity of the protein-ligand complex . This suggests that the fluorophenyl group in 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine may enhance its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of similar fluorinated compounds have been studied . These studies suggest that the presence of a fluorine atom can influence the ADME properties of a compound, potentially affecting its bioavailability.
Result of Action
Similar fluorinated compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the WNT/planar cell polarity pathway, which is crucial for cell polarity and directional cell movements . By influencing this pathway, the compound can alter cell migration, division, and orientation, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been found to bind to specific receptors and enzymes, leading to either inhibition or activation of these biomolecules. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, such as modulating cell signaling pathways and improving cellular function . Higher doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These findings underscore the importance of determining the appropriate dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics . By modulating the activity of these enzymes, this compound can influence the metabolic flux and levels of metabolites, potentially impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, this compound can bind to proteins that regulate its localization and accumulation in different cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by coupling with a pyridine derivative under suitable conditions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine.
3-Nitro-2-pyridinylamine: Shares the nitro and pyridinylamine moieties.
5-(4-Chlorophenyl)-3-nitro-2-pyridinylamine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWBFHDHCJSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620756 | |
Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640271-51-8 | |
Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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